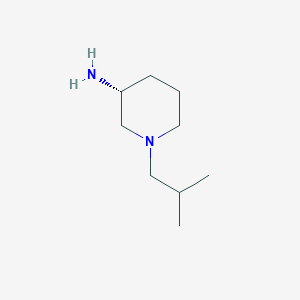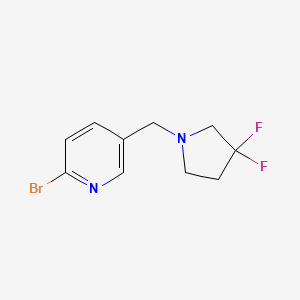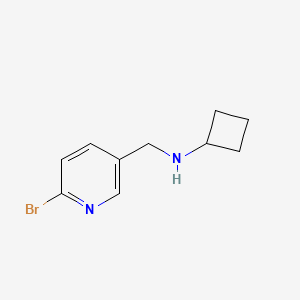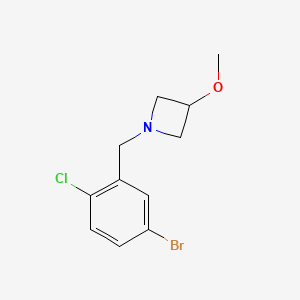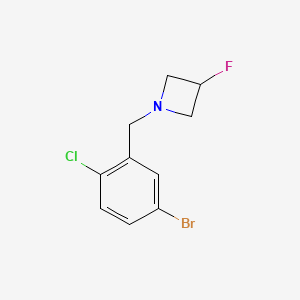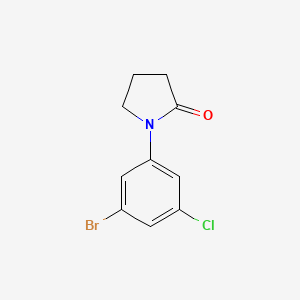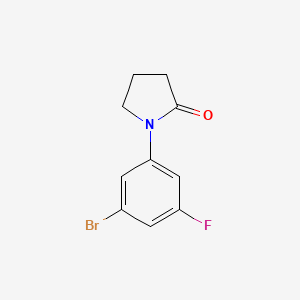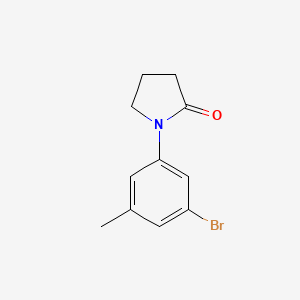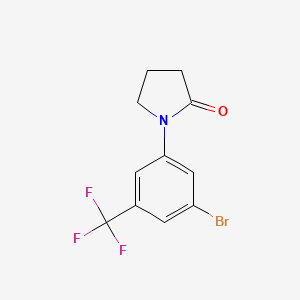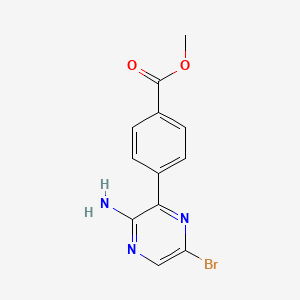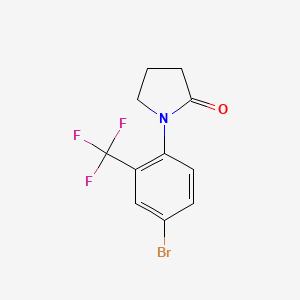
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a 4-bromo-2-(trifluoromethyl)phenyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)benzaldehyde and pyrrolidin-2-one.
Synthetic Route: A common synthetic route involves the condensation of 4-bromo-2-(trifluoromethyl)benzaldehyde with pyrrolidin-2-one in the presence of a suitable catalyst and solvent. The reaction conditions may include heating and stirring to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Scale-up processes are designed to ensure consistent and efficient production of the compound.
Analyse Chemischer Reaktionen
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction may result in changes to the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure may contribute to the design of molecules with specific biological activities.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: Researchers investigate the compound’s interactions with biological targets to understand its potential effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one: This compound has a similar structure but differs in the position of the trifluoromethyl group, which may affect its chemical and biological properties.
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine:
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone: This compound features an ethanone group instead of a pyrrolidinone ring, resulting in distinct chemical behavior and uses.
Eigenschaften
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-7-3-4-9(8(6-7)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKKDPLKSSRTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
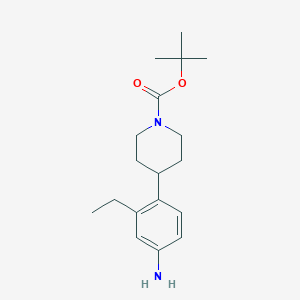
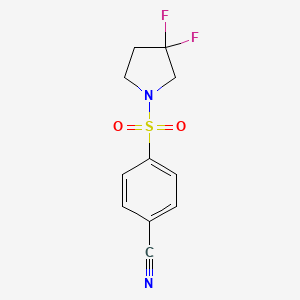
![tert-Butyl 3-[2-(4-bromophenyl)ethoxy]propanoate](/img/structure/B8160339.png)
